Ozanimod (formerly known as RPC1063) is a sphingosine 1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5). It acts as a functional antagonist by inducing internalization of S1P receptors on lymphocytes, specifically T cells. This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their migration to sites of active inflammation. Ozanimod has emerged as a potential therapeutic agent for various chronic immune-mediated inflammatory diseases, including multiple sclerosis (MS) and ulcerative colitis (UC).
Ozanimod primarily exerts its effects by selectively binding to and modulating S1P1 and S1P5 receptors. These receptors are involved in the regulation of lymphocyte trafficking and inflammatory processes. By binding to S1P1 receptors on lymphocytes, Ozanimod promotes their internalization and sequestration within lymphoid tissues, reducing their circulation in the bloodstream and migration to inflammatory sites. Additionally, Ozanimod's interaction with S1P5 receptors may contribute to its neuroprotective effects in the central nervous system.
Studies have demonstrated the efficacy of Ozanimod in reducing disease activity in relapsing MS (RMS). Ozanimod significantly reduced annualized relapse rates, gadolinium-enhancing lesions, and new or enlarging T2 lesions in RMS patients compared to placebo. , ,
Ozanimod has also shown promise in the treatment of UC. Studies have demonstrated that Ozanimod significantly improved clinical remission, response, endoscopic improvement, and mucosal healing in patients with moderately to severely active UC compared to placebo. ,
In preclinical studies using mouse models, Ozanimod has demonstrated neuroprotective effects. It reduced inflammatory markers, demyelination, and apoptotic cell counts in the spinal cord, indicating potential for mitigating neuronal damage. These findings suggest its potential application in other neurodegenerative disorders.
Preclinical studies in murine SLE models revealed Ozanimod's potential therapeutic benefit. It reduced proteinuria, serum blood urea nitrogen levels, and kidney disease severity, demonstrating its ability to ameliorate SLE-associated inflammation and organ damage.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: